(4R,5S)-4-Amino-5-hydroxy-azepane-1-carboxylic acid tert-butyl ester
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Overview
Description
(4R,5S)-4-Amino-5-hydroxy-azepane-1-carboxylic acid tert-butyl ester is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its azepane ring structure, which is a seven-membered ring containing one nitrogen atom. The presence of both amino and hydroxy functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-4-Amino-5-hydroxy-azepane-1-carboxylic acid tert-butyl ester typically involves the following steps:
Starting Material: The synthesis begins with a suitable azepane derivative.
Functional Group Introduction: The amino and hydroxy groups are introduced through selective functionalization reactions.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-4-Amino-5-hydroxy-azepane-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: Both the amino and hydroxy groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
(4R,5S)-4-Amino-5-hydroxy-azepane-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4R,5S)-4-Amino-5-hydroxy-azepane-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4R,5S)-4-Amino-5-hydroxy-hexane-1-carboxylic acid tert-butyl ester: Similar structure but with a six-membered ring.
(4R,5S)-4-Amino-5-hydroxy-octane-1-carboxylic acid tert-butyl ester: Similar structure but with an eight-membered ring.
Uniqueness
The uniqueness of (4R,5S)-4-Amino-5-hydroxy-azepane-1-carboxylic acid tert-butyl ester lies in its seven-membered azepane ring, which provides distinct chemical properties and reactivity compared to six- or eight-membered ring analogs. This makes it a valuable compound for specific applications where these unique properties are advantageous.
Properties
Molecular Formula |
C11H22N2O3 |
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Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl 4-amino-5-hydroxyazepane-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-8(12)9(14)5-7-13/h8-9,14H,4-7,12H2,1-3H3 |
InChI Key |
BZEQVAJFRNQUDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(CC1)O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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